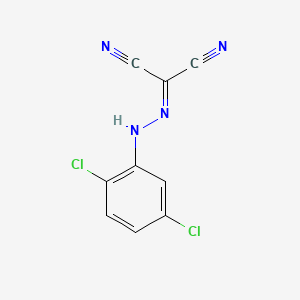
Lignicol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lignicol is a complex organic compound primarily derived from lignin, a major component of lignocellulosic biomass. Lignin is an alkyl-aromatic polymer found in the cell walls of terrestrial plants, providing structure and rigidity . This compound, as a derivative of lignin, inherits many of its parent compound’s properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Lignicol can be synthesized through several methods, including acidolysis, reductive depolymerization, and catalytic hydrogenolysis. One common method involves the acid-catalyzed degradation of lignin using sulfuric acid or triflic acid, which cleaves the β-O-4 linkages in lignin to produce this compound . Another method involves the use of tetrahydrofuran (THF) and water to produce lignin nanoparticles through dialysis .
Industrial Production Methods
Industrial production of this compound often involves the use of biorefineries where lignocellulosic biomass is processed. The kraft pulping process, for example, produces lignin as a by-product, which can then be converted into this compound through various chemical treatments . The solvent-shifting method is also employed to produce lignin nanoparticles, which can be further processed into this compound .
化学反应分析
Types of Reactions
Lignicol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or oxygen in the presence of catalysts.
Reduction: Reductive depolymerization using hydrogen donors and catalysts like palladium or nickel.
Substitution: Electrophilic substitution reactions where functional groups are introduced into the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and metal catalysts.
Reduction: Hydrogen gas, palladium, nickel, and other hydrogenation catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various phenolic compounds, aldehydes, and ketones .
科学研究应用
Lignicol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fine chemicals and polymers.
Biology: Studied for its role in plant cell wall structure and its interactions with enzymes.
Medicine: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of biofuels, bioplastics, and other value-added products.
作用机制
Lignicol exerts its effects through various molecular mechanisms. It interacts with enzymes such as laccases and peroxidases, which catalyze its breakdown and transformation . The compound’s aromatic structure allows it to participate in electron transfer reactions, making it effective in oxidative and reductive processes .
相似化合物的比较
Lignicol is unique compared to other lignin derivatives due to its specific structural properties and reactivity. Similar compounds include:
Cellulose: Another major component of lignocellulosic biomass, but with a simpler structure and different reactivity.
Hemicellulose: A polysaccharide found in plant cell walls, which is more easily hydrolyzed compared to lignin.
This compound’s unique properties make it a valuable compound for various applications, distinguishing it from other lignocellulosic derivatives.
属性
分子式 |
C11H12O6 |
|---|---|
分子量 |
240.21 g/mol |
IUPAC 名称 |
(3R,4S)-4,6,8-trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H12O6/c1-4-8(13)5-3-6(12)10(16-2)9(14)7(5)11(15)17-4/h3-4,8,12-14H,1-2H3/t4-,8-/m1/s1 |
InChI 键 |
ZLLQQKITWRWKTD-SPGJFGJESA-N |
手性 SMILES |
C[C@@H]1[C@H](C2=CC(=C(C(=C2C(=O)O1)O)OC)O)O |
规范 SMILES |
CC1C(C2=CC(=C(C(=C2C(=O)O1)O)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14089508.png)
![(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol](/img/structure/B14089509.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14089520.png)
![3-(2-chlorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089524.png)
![3-Indolizinecarboxylic acid, 6-aminooctahydro-5-oxo-, methyl ester, [3S-(3alpha,6alpha,8abeta)]-(9CI)](/img/structure/B14089530.png)
![6-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)pyrimidine-4(3H)-thione](/img/structure/B14089531.png)
![N-({7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-8-yl}methylidene)hydroxylamine](/img/structure/B14089532.png)


![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089545.png)



